N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of multiple trifluoromethoxy groups and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nitration of 2,5-bis(trifluoromethoxy)aniline to introduce the nitro group. This is followed by acylation with trifluoroacetic anhydride to form the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide is largely dependent on its interaction with molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(trifluoromethoxy)phenyl]acetamide
- N-[4-nitrophenyl]acetamide
- 2,2,2-trifluoro-N-(4-nitrophenyl)acetamide
Uniqueness
N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of multiple trifluoromethoxy groups, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9N2O5/c11-8(12,13)7(22)20-3-1-6(26-10(17,18)19)4(21(23)24)2-5(3)25-9(14,15)16/h1-2H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVFSSYUIIKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)[N+](=O)[O-])OC(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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